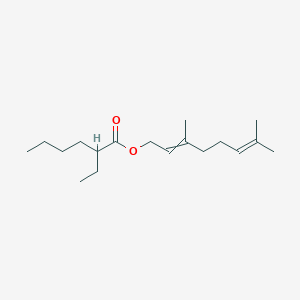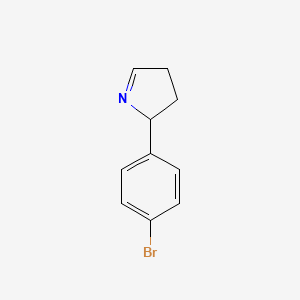
Dicyclohexyl malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl malonate is an organic compound with the molecular formula C15H24O4. It is a diester of malonic acid and is characterized by two cyclohexyl groups attached to the malonate moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Dicyclohexyl malonate can be synthesized through the esterification of malonic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of malonic acid and cyclohexanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified.
化学反应分析
Types of Reactions
Dicyclohexyl malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position of the malonate moiety using alkyl halides in the presence of a base.
Hydrolysis: this compound can be hydrolyzed to yield malonic acid and cyclohexanol.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to produce cyclohexyl acetate and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, and alkyl halides as alkylating agents.
Hydrolysis: Aqueous acid or base solutions.
Decarboxylation: Heating the compound in the presence of a catalyst or under thermal conditions.
Major Products Formed
Alkylation: Substituted dicyclohexyl malonates.
Hydrolysis: Malonic acid and cyclohexanol.
Decarboxylation: Cyclohexyl acetate and carbon dioxide.
科学研究应用
Dicyclohexyl malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of substituted malonates and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of dicyclohexyl malonate in chemical reactions involves the formation of enolate ions, which can undergo nucleophilic substitution or addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the ester groups, which stabilize the enolate intermediate and facilitate various chemical transformations.
相似化合物的比较
Similar Compounds
Diethyl malonate: Another diester of malonic acid, but with ethyl groups instead of cyclohexyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups.
Diisopropyl malonate: Features isopropyl groups instead of cyclohexyl groups.
Uniqueness
Dicyclohexyl malonate is unique due to the presence of bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it distinct from other malonate esters and can lead to different reaction outcomes and applications.
属性
CAS 编号 |
1152-57-4 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC 名称 |
dicyclohexyl propanedioate |
InChI |
InChI=1S/C15H24O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h12-13H,1-11H2 |
InChI 键 |
XNLLIRWJZUWAAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC(=O)CC(=O)OC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)

![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)

![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)


![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
